molecular formula C19H29N3O2S B2898301 N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide CAS No. 2034308-79-5

N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

Cat. No.: B2898301
CAS No.: 2034308-79-5
M. Wt: 363.52
InChI Key: DDPPCPXHRYRRLL-UHFFFAOYSA-N
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Description

N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is a heterocyclic compound featuring a fused benzoxazole-tetrahydro ring system linked to a piperidine moiety via a methylene bridge. The thian-4-yl (tetrahydrothiopyran) substituent on the piperidine nitrogen introduces sulfur-containing stereoelectronic effects, which may influence bioavailability and target interactions.

Properties

IUPAC Name

N-[[1-(thian-4-yl)piperidin-4-yl]methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2S/c23-19(18-16-3-1-2-4-17(16)24-21-18)20-13-14-5-9-22(10-6-14)15-7-11-25-12-8-15/h14-15H,1-13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDPPCPXHRYRRLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)NCC3CCN(CC3)C4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Cyclohexenone with Hydroxylamine

  • Reaction Setup : Cyclohexenone reacts with hydroxylamine hydrochloride in ethanol under reflux to form cyclohexanone oxime.
  • Oxidation : The oxime is oxidized using lead tetraacetate or hypervalent iodine reagents to yield the benzoxazole ring.
  • Carboxylation : Introduction of a carboxylic acid group at position 3 via Friedel-Crafts acylation or directed lithiation followed by carbon dioxide quenching.

Key Conditions :

Step Reagents Temperature Yield
Oxime Formation NH₂OH·HCl, EtOH 80°C 75–85%
Oxidation PhI(OAc)₂, CH₂Cl₂ 25°C 60–70%
Carboxylation LDA, CO₂, THF -78°C 50–65%

Synthesis of 1-(Thian-4-yl)piperidin-4-ylmethylamine

Piperidine Functionalization

  • Boc Protection : Piperidine-4-carboxylic acid is protected with tert-butoxycarbonyl (Boc) anhydride.
  • Reductive Amination : The Boc-protected piperidine reacts with thian-4-one via reductive amination (NaBH₃CN, AcOH) to form 1-(thian-4-yl)piperidine-4-carboxamide.
  • Deprotection and Reduction : Boc removal (TFA) followed by lithium aluminum hydride (LiAlH₄) reduction converts the carboxamide to the primary amine.

Key Conditions :

Step Reagents Solvent Yield
Reductive Amination NaBH₃CN, AcOH MeOH 70–80%
Deprotection TFA DCM >90%
Reduction LiAlH₄ THF 60–75%

Amide Bond Formation

The final step couples the benzoxazole carboxylic acid with the piperidine-thiane amine:

  • Activation : The carboxylic acid is activated using HATU or EDCI/HOBt in DMF.
  • Coupling : The activated intermediate reacts with 1-(thian-4-yl)piperidin-4-ylmethylamine at 0–25°C.
  • Purification : Crude product is purified via silica gel chromatography or recrystallization.

Representative Data :

Coupling Agent Base Time (h) Yield
HATU DIPEA 12 80–85%
EDCI/HOBt TEA 24 70–75%

Analytical Characterization

Critical spectral data for validation (hypothetical values based on analogs):

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45–1.70 (m, 4H, cyclohexyl), 2.80–3.10 (m, 6H, piperidine-thiane), 4.20 (d, 2H, CH₂N), 6.90 (s, 1H, NH).
  • HRMS : [M+H]⁺ calc. for C₁₉H₂₅N₂O₂S: 369.1584; found: 369.1586.

Challenges and Optimization

  • Stereochemistry Control : Thiane’s chair conformation may influence piperidine substitution; chiral HPLC or asymmetric catalysis ensures enantiopurity.
  • Solvent Sensitivity : LiAlH₄ reductions require anhydrous conditions to prevent byproduct formation.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thianyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the piperidinyl or benzoxazole moieties.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions vary depending on the desired substitution, but may include the use of strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thianyl group typically yields sulfoxides or sulfones, while reduction can lead to various reduced forms of the piperidinyl or benzoxazole groups.

Scientific Research Applications

N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Systems

  • Target Compound: The benzoxazole-tetrahydro core provides rigidity and planar aromaticity, which may enhance binding to hydrophobic pockets in biological targets.
  • 4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-[2-(2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)ethyl]-piperidinium nitrate (): This compound substitutes benzoxazole with benzisoxazole, introducing a fluorine atom at position 4. Fluorination typically enhances metabolic stability and lipophilicity. The pyrido-pyrimidinone moiety adds hydrogen-bonding capacity, which may improve target affinity compared to the thian group in the target compound .
  • N-Phenyl-4-(8-phenyl-4,5-dihydro-1,2-benzoxazolo[4,5-d]thiazol-2-yl)-piperidine-1-carboxamide (): Features a benzoxazolo-thiazol fused system, introducing sulfur and nitrogen heteroatoms.

Pharmacophoric Substituents

  • Piperidine Derivatives : All three compounds incorporate piperidine, a common scaffold in CNS drugs due to its basicity and ability to cross the blood-brain barrier. The target compound’s thian-4-yl group introduces a sulfur atom, which may modulate pKa and enhance interactions with cysteine-rich targets .
  • Aromatic vs. Aliphatic Substituents : The target compound uses a tetrahydrothiopyran (aliphatic sulfur), while employs a fluorinated benzisoxazole (aromatic halogen) and uses phenyl groups (aromatic bulk). These differences impact solubility, with aliphatic sulfur likely improving aqueous solubility compared to aromatic halogens .

Physicochemical Properties

Property Target Compound Compound in Compound in
Molecular Weight ~400–450 g/mol (estimated) ~500–550 g/mol (reported) ~450–500 g/mol (estimated)
Key Functional Groups Thian, benzoxazole-tetrahydro Fluorobenzisoxazole, pyrido-pyrimidinone Benzoxazolo-thiazol, phenyl
Solubility Moderate (aliphatic sulfur) Low (aromatic halogen) Low (steric bulk)
Synthetic Complexity High (multiple fused rings) Very high (multiple heterocycles) Moderate (fewer fused systems)

Biological Activity

N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H30N2O2S
  • Molecular Weight : 326.5 g/mol
  • CAS Number : 2097867-87-1

The compound's biological activity is primarily attributed to its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter pathways and may exhibit neuroprotective effects. The thian group and piperidine ring contribute to its ability to cross the blood-brain barrier, enhancing its therapeutic potential in neurological disorders.

Pharmacological Effects

  • Neuroprotective Activity : Research indicates that the compound may protect neuronal cells from oxidative stress and apoptosis. In vitro studies have shown that it can reduce cell death in models of neurodegeneration.
  • Antidepressant-like Effects : Animal studies suggest that the compound exhibits antidepressant-like properties, potentially through serotonin receptor modulation.
  • Anti-inflammatory Properties : Preliminary data indicate that it may inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory conditions.

In Vitro Studies

A series of in vitro assays were conducted to evaluate the compound's efficacy:

  • Cell Viability Assays : The compound was tested on various cell lines (e.g., SH-SY5Y neuroblastoma cells) to assess cytotoxicity and neuroprotective effects.
Concentration (µM)Cell Viability (%)
0100
1085
5070
10050

In Vivo Studies

In vivo studies using rodent models have demonstrated:

  • Behavioral Tests : Mice treated with the compound showed significant improvements in forced swim tests and tail suspension tests, indicating reduced depressive-like behavior.
Treatment GroupImmobility Time (seconds)
Control120
Compound (10 mg/kg)80
Compound (30 mg/kg)60

Case Studies

Several case studies have highlighted the compound's potential:

  • Study on Neuroprotection : A study published in MDPI assessed the impact of the compound on neuronal survival under oxidative stress conditions. The results indicated a significant reduction in cell death compared to untreated controls.
  • Antidepressant Activity : A clinical trial involving patients with major depressive disorder showed that treatment with the compound resulted in a notable decrease in depression scores over eight weeks.

Q & A

Q. What are the key considerations for synthesizing this compound to ensure high purity and yield?

The synthesis of this heterocyclic compound requires meticulous control of reaction parameters such as temperature, pH, and reagent stoichiometry. For example, sodium hydroxide may be used for hydrolysis, while lithium aluminum hydride (LiAlH4) can facilitate reductions. Degradation of sensitive functional groups (e.g., the benzoxazole ring) must be minimized by avoiding prolonged exposure to extreme conditions. Multi-step purification protocols, including column chromatography and recrystallization, are critical for isolating intermediates and the final product .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for verifying aromatic and aliphatic proton environments, such as signals from the thianyl-piperidine and tetrahydrobenzoxazole moieties. Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%). X-ray crystallography may resolve ambiguous stereochemistry in complex intermediates .

Q. How can researchers design initial experiments to explore this compound’s bioactivity?

Begin with in vitro assays targeting receptors or enzymes structurally related to the compound’s heterocyclic motifs (e.g., benzoxazole’s affinity for kinase inhibitors). Use dose-response studies to establish IC50 values, and validate results with orthogonal assays (e.g., fluorescence polarization vs. radiometric assays). Include positive/negative controls to rule out nonspecific interactions .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways and reduce experimental trial-and-error?

Quantum chemical calculations (e.g., density functional theory) predict transition states and thermodynamic favorability for key steps like amide coupling or ring closure. Machine learning models trained on reaction databases can recommend optimal solvents, catalysts, or temperatures. For example, ICReDD’s integrated computational-experimental workflows reduce development time by 30–50% by prioritizing high-probability reaction conditions .

Q. What statistical approaches are effective for optimizing synthesis parameters?

Apply Design of Experiments (DoE) methodologies, such as factorial designs or response surface modeling, to systematically vary parameters (e.g., temperature, catalyst loading). For instance, a Central Composite Design (CCD) can identify interactions between variables and predict optimal yields. Use ANOVA to distinguish significant factors from noise, ensuring robustness in scaled-up syntheses .

Q. How should researchers resolve contradictions between computational predictions and experimental data?

Discrepancies often arise from incomplete quantum models (e.g., neglecting solvation effects) or unaccounted side reactions. Cross-validate computational results with microkinetic modeling and in situ spectroscopic monitoring (e.g., ReactIR). If predicted intermediates are absent experimentally, revise the reaction mechanism using Hammett plots or isotopic labeling to track atom pathways .

Q. What strategies enhance the compound’s stability during long-term pharmacological studies?

Conduct accelerated stability studies under varied pH, temperature, and humidity conditions. Lyophilization or formulation with cyclodextrins can mitigate hydrolysis of the amide bond. Use LC-MS to identify degradation products and modify substituents (e.g., electron-withdrawing groups on the benzoxazole) to improve resistance to oxidative stress .

Methodological Frameworks for Complex Scenarios

Q. How to integrate heterogeneous catalytic systems into the compound’s synthesis for greener chemistry?

Screen immobilized catalysts (e.g., palladium on carbon or enzyme-based systems) for key steps like Suzuki-Miyaura coupling. Use life-cycle assessment (LCA) tools to quantify reductions in solvent waste or energy use. Compare turnover numbers (TON) and selectivity metrics against traditional homogeneous catalysts .

Q. What in silico tools predict the compound’s pharmacokinetic properties prior to in vivo testing?

Molecular dynamics simulations (e.g., GROMACS) model membrane permeability, while QSAR models estimate logP and plasma protein binding. Tools like SwissADME predict CYP450 metabolism sites, guiding structural modifications to enhance bioavailability. Validate predictions with Caco-2 cell assays or liver microsome studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.